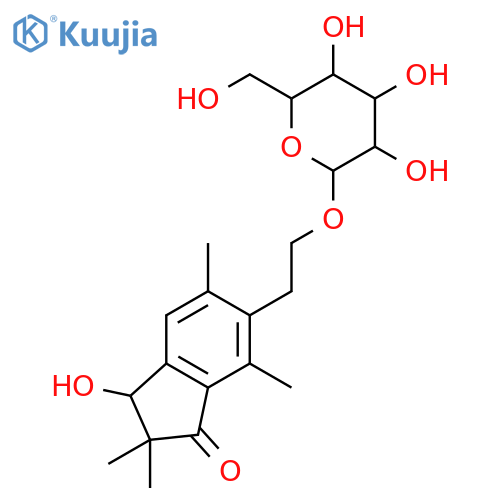

Cas no 35943-38-5 ((S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one)

(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one 化学的及び物理的性質

名前と識別子

-

- (S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one

- Pteroside D

- PterosideD

- 35943-38-5

- CHEMBL4097388

- 1H-Inden-1-one, 6-(2-(beta-D-glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-, (S)-

- AKOS040762242

- DTXSID70957350

- (3S)-Pteroside D

- CHEBI:176018

- 2-(1-Hydroxy-2,2,4,6-tetramethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl hexopyranoside

- FS-9801

- BDBM50610539

- (S)-6-[2-(beta-D-Glucopyranosyloxy)ethyl]-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one

- (3S)-3-HYDROXY-2,2,5,7-TETRAMETHYL-6-(2-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}ETHYL)-3H-INDEN-1-ONE

-

- インチ: InChI=1S/C21H30O8/c1-9-7-12-14(19(27)21(3,4)18(12)26)10(2)11(9)5-6-28-20-17(25)16(24)15(23)13(8-22)29-20/h7,13,15-18,20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,18+,20-/m1/s1

- InChIKey: IQCDDWQDDMUOCQ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)C

計算された属性

- せいみつぶんしりょう: 410.19406791g/mol

- どういたいしつりょう: 410.19406791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 595

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 137Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 352.6±27.0 °C at 760 mmHg

- フラッシュポイント: 157.2±20.9 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1086978-5mg |

Pteroside D |

35943-38-5 | 98% | 5mg |

¥2427 | 2023-04-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P30890-5mg |

Pteroside D |

35943-38-5 | 5mg |

¥5120.0 | 2021-09-08 | ||

| TargetMol Chemicals | TN4856-5mg |

Pteroside D |

35943-38-5 | 5mg |

¥ 4420 | 2024-07-19 | ||

| TargetMol Chemicals | TN4856-5 mg |

Pteroside D |

35943-38-5 | 98% | 5mg |

¥ 4,420 | 2023-07-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4856-1 mg |

Pteroside D |

35943-38-5 | 1mg |

¥2595.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN4856-1 mL * 10 mM (in DMSO) |

Pteroside D |

35943-38-5 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4520 | 2023-09-15 | |

| A2B Chem LLC | AF82846-1mg |

Pteroside D |

35943-38-5 | >98% | 1mg |

$699.00 | 2024-04-20 | |

| TargetMol Chemicals | TN4856-1 ml * 10 mm |

Pteroside D |

35943-38-5 | 1 ml * 10 mm |

¥ 4520 | 2024-07-19 |

(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one 関連文献

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-oneに関する追加情報

(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one: A Comprehensive Overview

(S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one is a highly specialized compound with the CAS number 35943-38-5. This compound is notable for its complex structure and unique properties, making it a subject of interest in various fields of research. The molecule consists of a dihydroindenone framework with multiple substituents, including hydroxyl groups and a beta-D-glucopyranosyl moiety. These structural features contribute to its bioactivity and potential applications in pharmaceuticals and natural product chemistry.

The compound's structure is characterized by a rigid bicyclic system with multiple methyl groups and hydroxyl functionalities. The presence of the beta-D-glucopyranosyl group introduces additional complexity and potential for interactions with biological systems. Recent studies have highlighted the importance of such glycosylated compounds in modulating bioavailability and pharmacokinetics. For instance, researchers have demonstrated that the glycosylation of indenone derivatives can significantly enhance their stability in physiological environments while maintaining their bioactivity.

One of the most intriguing aspects of this compound is its stereochemistry. The (S) configuration at the hydroxyl-bearing carbon plays a crucial role in determining its biological activity. Stereoisomerism is a common theme in natural products, and this compound serves as an excellent example of how subtle structural differences can lead to significant functional variations. Recent advancements in asymmetric synthesis have enabled researchers to efficiently produce enantiopure samples of this compound, facilitating detailed studies on its stereochemical influence on activity.

From a synthetic perspective, the construction of this molecule represents a significant challenge due to its complex architecture. Researchers have employed various strategies to assemble the dihydroindenone framework, including intramolecular cyclizations and enantioselective catalysis. One notable approach involves the use of organocatalysts to promote the formation of the bicyclic system under mild conditions. These methods not only enhance synthetic efficiency but also align with green chemistry principles by minimizing waste and reducing energy consumption.

The biological activity of (S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one has been extensively studied in recent years. Preclinical studies have shown that it exhibits potent antioxidant properties due to its ability to scavenge free radicals and inhibit oxidative stress pathways. This makes it a promising candidate for applications in anti-inflammatory and neuroprotective therapies. Additionally, preliminary results from in vitro assays suggest that it may possess anticancer activity by targeting specific signaling pathways involved in tumor progression.

In terms of applications, this compound has garnered attention as a potential lead molecule for drug development. Its unique combination of structural features and bioactivity positions it as a valuable tool for exploring novel therapeutic strategies. For example, ongoing research is focused on optimizing its pharmacokinetic profile through chemical modifications while retaining its biological efficacy.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These methods provide critical insights into the molecular integrity and stereochemical composition of the compound.

In conclusion, (S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one (CAS 35943-38-5) is a multifaceted compound with significant potential across various scientific domains. Its intricate structure not only presents synthetic challenges but also offers opportunities for innovative applications in medicine and beyond. As research continues to uncover its full spectrum of properties and mechanisms of action, this compound remains at the forefront of natural product chemistry.

35943-38-5 ((S)-6-(2-(beta-D-Glucopyranosyl)oxy)-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one) 関連製品

- 84299-80-9(Pterosin D 3-O-glucoside)

- 61117-89-3(Epipterosin L 2'-O-glucoside)

- 1783416-98-7(3-(2,3-dihydro-1-benzofuran-7-yloxy)azetidine)

- 135070-65-4([1,1'-Biphenyl]-2-carboxylic acid, 5-chloro-4'-methyl-)

- 380349-08-6(3-Amino-N-(4-bromo-phenyl)-benzenesulfonamide)

- 332851-04-4((4-BENZOYLPIPERAZINO)(3-METHOXYPHENYL)METHANONE)

- 1361651-44-6(4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl)

- 1396792-62-3(5-{1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl}-3-(2-methoxyphenyl)methyl-1,2,4-oxadiazole)

- 1366913-41-8(4-3-(dimethylamino)phenylpyrrolidin-2-one)

- 16508-05-7(cyclobut-1-ene-1,2-dicarboxylic acid)